![molecular formula C18H17BrN2O6S B6045505 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B6045505.png)
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid, also known as BMS-582949, is a novel small molecule inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders.
Mecanismo De Acción
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid inhibits the activity of FGFRs by binding to the ATP-binding site of the receptor tyrosine kinase domain. The binding of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid prevents the phosphorylation of the receptor and downstream signaling pathways, leading to the inhibition of cell growth and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models.
Biochemical and Physiological Effects:
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to have a wide range of biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells and reduce the growth of tumors in animal models. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has also been shown to reduce the proliferation of smooth muscle cells, which are involved in the development of cardiovascular diseases. The compound has also been shown to improve glucose tolerance and insulin sensitivity in animal models of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has several advantages for lab experiments. The compound has high selectivity for FGFRs and does not inhibit other receptor tyrosine kinases. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, there are some limitations to the use of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has a short half-life in vivo, which can limit its efficacy in some experimental models.
Direcciones Futuras
For the development of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid include the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the evaluation of its efficacy in combination with other therapeutic agents. 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid also has potential applications in other diseases, including neurological disorders and inflammatory diseases, which warrant further investigation.
Métodos De Síntesis
The synthesis of 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid involves a multi-step process that starts with the preparation of the key intermediate, 4-bromo-3-nitrobenzoic acid. The intermediate is then converted to the corresponding amine using a reduction reaction. The amine is then reacted with 4-morpholinylsulfonyl chloride to give the final product, 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid. The purity and identity of the compound are confirmed using various analytical techniques, including HPLC, LC-MS, and NMR spectroscopy.
Aplicaciones Científicas De Investigación
2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and metabolic disorders. The compound has been shown to inhibit the activity of FGFRs, which are involved in the regulation of cell growth, differentiation, and survival. The inhibition of FGFR activity by 2-{[4-bromo-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid has been shown to induce cell death in cancer cells and reduce the growth of tumors in animal models.
Propiedades
IUPAC Name |
2-[(4-bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O6S/c19-14-6-5-12(11-16(14)28(25,26)21-7-9-27-10-8-21)17(22)20-15-4-2-1-3-13(15)18(23)24/h1-6,11H,7-10H2,(H,20,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOZCGFVJLLCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromo-3-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.